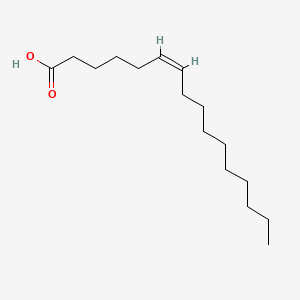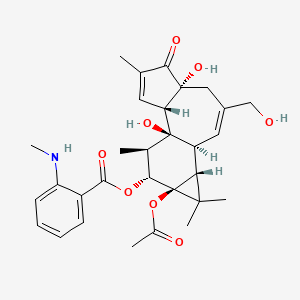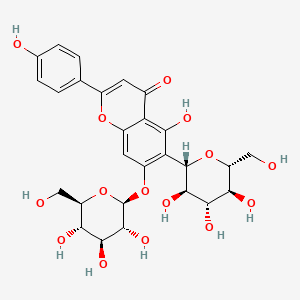
SBI-115
Vue d'ensemble
Description
Applications De Recherche Scientifique
SBI-115 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of TGR5 in various chemical processes.
Biology: this compound is employed in biological studies to investigate the function of TGR5 in cellular processes, including cell proliferation and apoptosis.
Medicine: The compound is being explored for its potential therapeutic applications in treating polycystic liver diseases and other conditions related to TGR5 activity.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting TGR5
Mécanisme D'action
Target of Action
The primary target of SBI-115 is the Takeda G protein receptor 5 (TGR5) . TGR5, also known as GPCR19, is a G protein-coupled receptor that plays a crucial role in various physiological processes, including bile acid metabolism and regulation of inflammatory responses .
Mode of Action
This compound acts as an antagonist of TGR5 . By binding to this receptor, it inhibits the activation of TGR5, thereby modulating the receptor’s function . This interaction leads to a decrease in hepatic cystogenesis in conditions such as polycystic liver diseases .
Biochemical Pathways
The action of this compound primarily affects the bile acid signaling pathway . By inhibiting TGR5, this compound disrupts the normal signaling process, leading to alterations in bile acid metabolism . This can have downstream effects on various physiological processes, including lipid metabolism and inflammatory responses .
Result of Action
The antagonistic action of this compound on TGR5 has several molecular and cellular effects. It has been shown to decrease cell proliferation and induce cell death in certain conditions . For instance, in pancreatic cancer cells, this compound treatment led to a significant decrease in proliferation capacities and induced cell death . Additionally, this compound treatment could impair the morphology of mitochondria in most PANC-1 and BXPC3 cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is reported to be light sensitive, suggesting that exposure to light might affect its stability and potency . Furthermore, the physiological environment, such as the presence of other metabolites or drugs, could potentially influence the action of this compound.
Analyse Biochimique
Biochemical Properties
SBI-115 plays a crucial role in biochemical reactions by inhibiting the activity of GPBAR1 (TGR5). This receptor is involved in various physiological processes, including bile acid signaling, glucose metabolism, and energy homeostasis . This compound interacts with GPBAR1 by binding to the receptor and preventing its activation by bile acids. This interaction inhibits the downstream signaling pathways that are typically activated by GPBAR1, such as the increase in cyclic adenosine monophosphate (cAMP) levels . By inhibiting GPBAR1, this compound can modulate the proliferation of cholangiocytes, which are the epithelial cells lining the bile ducts .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cholangiocytes, this compound inhibits cell proliferation and reduces the growth of cysts, which are characteristic of polycystic liver diseases . This compound influences cell function by modulating cell signaling pathways, particularly those involving cAMP. By inhibiting the GPBAR1 receptor, this compound reduces the cAMP-mediated signaling that promotes cell proliferation . Additionally, this compound has been observed to impact gene expression and cellular metabolism, further contributing to its effects on cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the GPBAR1 receptor. This compound binds to the receptor and acts as an antagonist, preventing the activation of GPBAR1 by bile acids . This inhibition blocks the downstream signaling pathways that are typically activated by GPBAR1, such as the increase in cAMP levels. By inhibiting these pathways, this compound reduces cell proliferation and cyst growth in cholangiocytes . Additionally, this compound may influence gene expression by modulating the activity of transcription factors that are regulated by cAMP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can inhibit cell proliferation and cyst growth in cholangiocytes over a period of 24 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to more significant inhibition of cell proliferation and cyst growth in cholangiocytes . At very high doses, this compound may also exhibit toxic or adverse effects, which need to be carefully monitored in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to bile acid signaling and glucose metabolism. By inhibiting the GPBAR1 receptor, this compound can modulate the activity of enzymes and cofactors involved in these pathways . This inhibition can affect metabolic flux and alter the levels of metabolites, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is likely transported into cells via specific transporters or binding proteins that facilitate its uptake . Once inside the cells, this compound can interact with the GPBAR1 receptor and exert its inhibitory effects . The localization and accumulation of this compound within specific tissues and cellular compartments can influence its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound to these specific sites can enhance its interaction with the GPBAR1 receptor and improve its inhibitory effects .
Méthodes De Préparation
La synthèse du SBI-115 implique plusieurs étapes, commençant par la préparation de la structure pyrimidinique de base. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau pyrimidinique : Le noyau pyrimidinique est synthétisé par une série de réactions de condensation impliquant des matières premières appropriées.
Chloration : Le noyau pyrimidinique est ensuite chloré pour introduire l'atome de chlore à la position souhaitée.
Sulfonylation : La pyrimidine chlorée est soumise à une sulfonylation pour introduire le groupe éthylsulfonyle.
Estérification : Finalement, le composé subit une estérification pour former l'ester m-tolyle, ce qui donne le produit final, le this compound
Analyse Des Réactions Chimiques
Le SBI-115 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Le composé peut être réduit pour éliminer le groupe sulfonyle, conduisant à différents produits réduits.
Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau de l'atome de chlore, pour former divers dérivés substitués
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme un composé outil pour étudier le rôle du TGR5 dans divers processus chimiques.
Biologie : Le this compound est utilisé dans des études biologiques pour étudier la fonction du TGR5 dans les processus cellulaires, notamment la prolifération cellulaire et l'apoptose.
Médecine : Le composé est exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies hépatiques polykystiques et d'autres affections liées à l'activité du TGR5.
Industrie : Le this compound est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le TGR5
Mécanisme d'action
Le this compound exerce ses effets en antagonisant le TGR5, un récepteur impliqué dans divers processus métaboliques et cellulaires. En inhibant le TGR5, le this compound réduit la prolifération des cholangiocytes et diminue les niveaux d'adénosine monophosphate cyclique (AMPc), qui sont cruciaux pour la cystogenèse hépatique. Cette inhibition conduit à une réduction de la formation et de la progression des kystes hépatiques dans les maladies hépatiques polykystiques .
Comparaison Avec Des Composés Similaires
Le SBI-115 est unique par rapport aux autres antagonistes du TGR5 en raison de sa forte puissance et de sa spécificité. Des composés similaires comprennent :
TC-G 1005 : Un agoniste puissant et sélectif du TGR5.
INT-767 : Un agoniste double pour le récepteur X des farnésyles (FXR) et le TGR5.
Sel de sodium d'acide désoxycholique : Un métabolite endogène qui peut activer le TGR5.
Acide ursodeoxycholique sodique : Un acide biliaire naturel possédant une activité agoniste du TGR5 .
Le this compound se distingue par son activité antagoniste spécifique contre le TGR5, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
(3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPXOPBVXVPPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is SBI-115 and what is its primary target in biological systems?
A1: this compound (m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate) is a selective antagonist of the Takeda G protein-coupled receptor 5 (TGR5) [, ]. TGR5 is a cell surface receptor activated by bile acids, and its activation triggers various downstream signaling pathways involved in inflammation, lipid metabolism, and cell proliferation [, , , ].
Q2: How does this compound interact with TGR5 and what are the downstream consequences of this interaction?
A2: this compound binds to TGR5 and blocks its activation by bile acids []. This inhibition prevents the activation of downstream signaling pathways typically triggered by TGR5, such as the cyclic adenosine monophosphate (cAMP)/Gαs signaling pathway []. Consequently, this compound can counteract the effects of TGR5 activation, such as increased cell proliferation and cyst growth [].
Q3: What are the potential therapeutic applications of this compound based on the current research?
A3: Research suggests that this compound could potentially treat conditions where TGR5 activation is implicated in disease progression. For instance, studies show that this compound reduces hepatic cystogenesis in rodent models of polycystic liver disease by inhibiting TGR5-mediated cAMP production and cell proliferation []. Additionally, this compound was found to reverse the protective effects of Bifidobacterium pseudocatenulatum against rheumatoid arthritis in a mouse model, suggesting its potential role in modulating the gut-joint axis and immune response in this context [].
Q4: What is the impact of this compound on lipid metabolism in the context of fatty liver disease?
A4: Research on pearl gentian grouper hepatocytes indicates that this compound, by inhibiting TGR5, can elevate intracellular triglyceride (TG) levels []. This effect is linked to the downregulation of phosphorylated peroxisome proliferator-activated receptor alpha (P-PPARA) expression, a key regulator of lipid metabolism []. These findings suggest that while TGR5 activation might have beneficial effects on lipid metabolism, blocking it with this compound could potentially exacerbate lipid accumulation in fatty liver disease.
Q5: What are the limitations of the current research on this compound?
A5: Most research on this compound utilizes in vitro cell models and animal studies. While these studies provide valuable insights into the compound's mechanism of action and potential therapeutic applications, further research, including clinical trials, is crucial to determine its efficacy and safety profile in humans. Additionally, investigating the long-term effects of this compound and its potential impact on other physiological processes is essential.
Q6: What are the future directions for research on this compound?
A6: Future research should focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


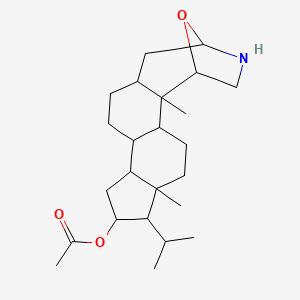


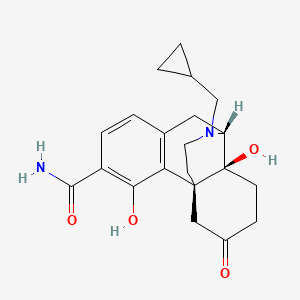
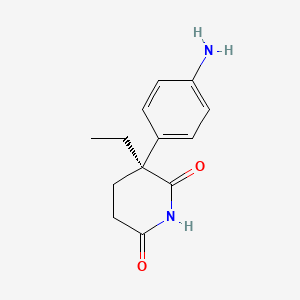

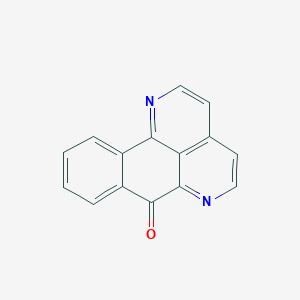
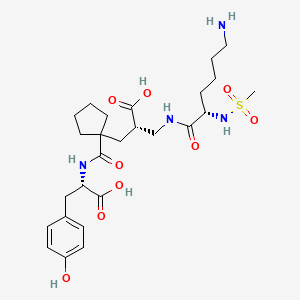
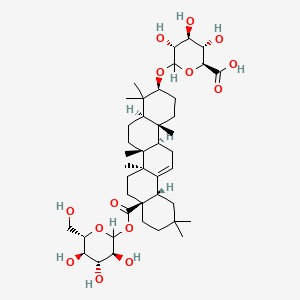
![(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol](/img/structure/B1681436.png)
![2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1681438.png)
